MRZ 2-514
CAS No.:
Cat. No.: VC0007252
Molecular Formula: C11H6BrN3O3
Molecular Weight: 308.09 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H6BrN3O3 |
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Molecular Weight | 308.09 g/mol |
IUPAC Name | 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one |
Standard InChI | InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H |
Standard InChI Key | AXFGZZXFEDISAJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O |
Chemical Identity and Structural Properties
MRZ 2-514 belongs to the pyridazinoquinolinone class, characterized by the systematic name 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one. Its molecular formula, C₁₁H₆BrN₃O₃, incorporates a bromine atom at position 8 and hydroxyl groups at positions 4 and 5, contributing to its polar solubility profile . The compound’s planar structure facilitates interactions with the glycineB binding pocket of NMDA receptors, a critical determinant of its pharmacological activity .
Key Physicochemical Characteristics
Property | Value |
---|---|
CAS Number | 202808-11-5 |
Molecular Weight | 308.09 g/mol |
Molecular Formula | C₁₁H₆BrN₃O₃ |
Storage Conditions | 2–8°C |
Purity | ≥98% |
The bromine substitution enhances binding affinity to the glycineB site, while hydroxyl groups mediate hydrogen bonding with receptor residues . Stability under refrigerated conditions (2–8°C) ensures viability for experimental use, though long-term stability data remain unpublished .
Pharmacological Mechanism and Receptor Interactions
MRZ 2-514 exerts its effects via non-competitive antagonism at the glycineB co-agonist site of NMDA receptors. Unlike strychnine-sensitive glycine receptors, the glycineB site requires binding for full NMDA receptor activation, making it a strategic target for modulating excitatory neurotransmission .
Target Specificity and Binding Kinetics
The compound exhibits a Ki of 33 μM at the glycineB site, indicating moderate affinity compared to endogenous glycine (Ki ≈ 100–300 nM) . This lower affinity may reduce the risk of receptor over-inhibition, a common drawback of high-potency NMDA antagonists associated with psychotomimetic side effects. Kinetic studies suggest a reversible binding mechanism, though off-rates and use-dependent blocking properties remain uncharacterized .
Functional Consequences of NMDA Receptor Modulation
By attenuating glycineB-mediated NMDA receptor activation, MRZ 2-514 reduces calcium influx and downstream excitotoxic cascades. This mechanism aligns with its investigated roles in:
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Neuroprotection: Mitigating glutamate-induced neuronal death in neurodegenerative models .
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Seizure suppression: Lowering hyperexcitability in epileptiform activity .
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Analgesia: Potentiating opioid efficacy by delaying tolerance, as observed with structurally related compounds like MRZ 2/579 .
Therapeutic Applications and Preclinical Evidence
Epilepsy and Seizure Disorders
Excessive NMDA receptor activation underlies ictogenesis in pharmacoresistant epilepsy. In murine models, MRZ 2-514 suppresses seizure duration by 40–60% at 10 mg/kg doses, likely through glycineB site-mediated dampening of paroxysmal depolarization shifts . Comparatively, MRZ 2/579—a fast-channel NMDA blocker—enhances morphine analgesia without exacerbating seizure thresholds, suggesting that MRZ 2-514’s slower kinetics may favor anticonvulsant selectivity .
Chronic Pain and Opioid Tolerance
Co-administration with morphine in rat models delays analgesic tolerance by 72 hours, mirroring effects seen with MRZ 2/579 . The compound’s glycineB antagonism likely disrupts NMDA-dependent plasticity in pain pathways, though its efficacy as a standalone analgesic remains untested.
Anxiety and Psychiatric Disorders
Preliminary data suggest anxiolytic effects in elevated plus-maze tests, with 20% greater open-arm exploration compared to controls at 5 mg/kg doses . These findings position MRZ 2-514 as a potential alternative to benzodiazepines, albeit without sedation or dependence risks.
Research Limitations and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absence of published data on oral bioavailability, half-life, or metabolite profiles.
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Toxicity: No comprehensive studies on hepatorenal safety or genotoxic potential.
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Behavioral side effects: Unassessed cognitive or motor impacts in chronic dosing regimens.
Strategic Opportunities
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Combination therapies: Synergy with memantine or AMPA receptor modulators.
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Prodrug development: Enhancing blood-brain barrier penetration via esterification.
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Biomarker identification: Linking glycineB occupancy to clinical outcomes via PET tracers.
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